molecular formula C13H12INOS B263525 2-iodo-N-[2-(2-thienyl)ethyl]benzamide

2-iodo-N-[2-(2-thienyl)ethyl]benzamide

Cat. No.: B263525
M. Wt: 357.21 g/mol
InChI Key: ODCSJMHHJFWKAD-UHFFFAOYSA-N
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Description

2-Iodo-N-[2-(2-thienyl)ethyl]benzamide is a benzamide derivative characterized by an iodine substituent at the 2-position of the benzoyl ring and a 2-thienylethyl group attached to the amide nitrogen.

Properties

Molecular Formula

C13H12INOS

Molecular Weight

357.21 g/mol

IUPAC Name

2-iodo-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H12INOS/c14-12-6-2-1-5-11(12)13(16)15-8-7-10-4-3-9-17-10/h1-6,9H,7-8H2,(H,15,16)

InChI Key

ODCSJMHHJFWKAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dichloro-N-[2-(2-thienyl)ethyl]benzamide ()

  • Structural Differences : Replaces the 2-iodo substituent with 3,4-dichloro groups on the benzamide ring.
  • The dichloro substitution may enhance metabolic stability compared to iodine, which is prone to dehalogenation.
  • Applications : Screened as a bioactive compound (ChemDiv ID 8016-9642), though specific targets or activities are unspecified .

N-[2-(1H-Indol-3-yl)ethyl]benzamide ()

  • Structural Differences : Substitutes the thienyl group with an indole moiety.
  • Implications: Indole’s larger aromatic system and hydrogen-bonding capability may enhance interactions with biological targets (e.g., melatonin receptors in Plasmodium).
  • Bioactivity: Blocks melatonin-induced synchronization in Plasmodium falciparum but lacks autonomous activity .

Radioiodinated Benzamides ()

  • Examples : [¹²⁵I]PIMBA, 4-[¹²⁵I]iodo-N-[2-(1'-piperidinyl)ethyl]benzamide.
  • Structural Differences : Piperidinyl or methoxy groups instead of thienylethyl chains.
  • Implications: The iodine atom enables diagnostic imaging (e.g., sigma receptor imaging in prostate cancer). Thienylethyl substitution in the target compound may alter sigma receptor affinity or pharmacokinetics.
  • Bioactivity: High tumor uptake in prostate cancer xenografts; nonradioactive analogs inhibit colony formation in vitro .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

  • Structural Differences : 3,4-Dimethoxyphenethylamine substituent vs. thienylethyl.
  • Melting point (90°C) suggests lower crystallinity than iodine-substituted analogs.
  • Synthesis : Achieved via benzoyl chloride and amine reaction (80% yield) .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Benzamides

Compound Substituents Bioactivity/Application Melting Point Key References
2-Iodo-N-[2-(2-thienyl)ethyl]benzamide 2-Iodo, thienylethyl Potential diagnostic/therapeutic Not reported
3,4-Dichloro-N-[2-(2-thienyl)ethyl]benzamide 3,4-Dichloro, thienylethyl Bioactive screening compound Not reported
N-[2-(1H-Indol-3-yl)ethyl]benzamide Indolylethyl Antimalarial (melatonin antagonist) Not reported
[¹²⁵I]PIMBA 3-Iodo-4-methoxy, piperidinyl Prostate cancer imaging/therapy Not applicable
Rip-B 3,4-Dimethoxyphenethyl Synthetic intermediate 90°C

Key Research Findings and Gaps

  • Sigma Receptor Targeting: Radioiodinated benzamides demonstrate high tumor uptake, suggesting the 2-iodo-thienylethyl analog could be optimized for similar diagnostic/therapeutic roles .
  • Antimicrobial Potential: Structural similarities to Nitazoxanide () and indole-based benzamides () warrant evaluation against parasites or bacteria.
  • Synthetic Challenges: Sonogashira coupling () and amide bond formation () are viable routes, but yields and purity for the target compound require further study.
  • Data Gaps: Limited solubility, toxicity, and receptor-binding data for 2-iodo-N-[2-(2-thienyl)ethyl]benzamide highlight the need for targeted assays.

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